![molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4](/img/structure/B2856319.png)
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thieno[3,2-b]pyrrole ring system and a carbaldehyde functional group. This compound has been synthesized by various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been used in various scientific research applications. One of its primary applications is in the synthesis of novel organic compounds with potential biological activity. It has been used as a building block in the synthesis of various heterocyclic compounds such as pyrazoles, pyrazolines, and pyrimidines. These compounds have shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin. It has also been found to bind to DNA and inhibit its replication. These interactions are believed to be responsible for the compound's biological activity.
Biochemical and Physiological Effects:
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and anticancer activity. It has also been found to inhibit the growth of various fungi and bacteria. In addition, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde in lab experiments include its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for caution when handling it. It is also important to note that its biological activity may vary depending on the specific compound being synthesized.
Future Directions
There are several future directions for the research of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde. One direction is the synthesis of novel heterocyclic compounds using this compound as a building block. These compounds can be tested for their potential biological activity and used in the development of new drugs. Another direction is the study of the compound's interactions with various biological targets to better understand its mechanism of action. Finally, the compound's potential as a fluorescent probe for biological imaging can also be explored.
Synthesis Methods
The synthesis of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been carried out by various methods. One of the most common methods involves the reaction of 2-bromoacetaldehyde diethyl acetal with 2-aminothiophene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. Other methods involve the use of different starting materials and catalysts.
properties
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)
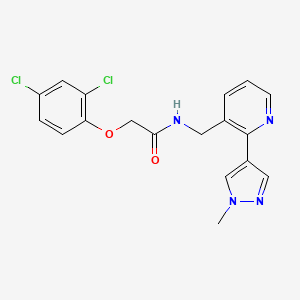
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)

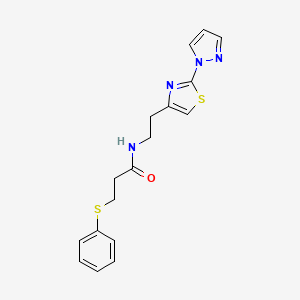
![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2856247.png)
![N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2856248.png)
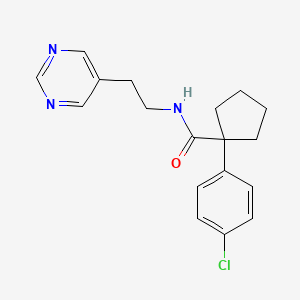
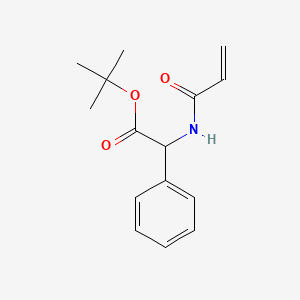


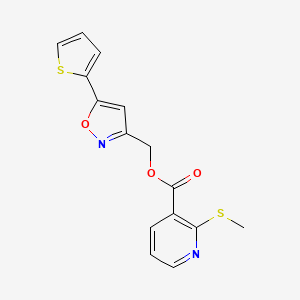
![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)